molecular formula C22H22N2O4S B3567464 2-[N-(benzenesulfonyl)-2-methylanilino]-N-(3-methoxyphenyl)acetamide

2-[N-(benzenesulfonyl)-2-methylanilino]-N-(3-methoxyphenyl)acetamide

Cat. No.: B3567464
M. Wt: 410.5 g/mol
InChI Key: OJGGGCSAOJZQGU-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-methylanilino]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-methylanilino]-N-(3-methoxyphenyl)acetamide typically involves a multi-step process. The starting materials include benzenesulfonyl chloride, 2-methylaniline, and 3-methoxyphenylacetic acid. The reaction proceeds through the following steps:

    Formation of Benzenesulfonamide: Benzenesulfonyl chloride reacts with 2-methylaniline in the presence of a base such as pyridine to form N-(benzenesulfonyl)-2-methylaniline.

    Acylation: The resulting N-(benzenesulfonyl)-2-methylaniline is then acylated with 3-methoxyphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-methylanilino]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 3-hydroxyphenyl derivative.

    Reduction: Formation of N-(2-methylanilino)-N-(3-methoxyphenyl)acetamide.

    Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-methylanilino]-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-methylanilino]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can lead to the disruption of bacterial cell wall synthesis, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyphenyl)acetamide
  • N-(4-methoxyphenyl)-2-(N-methylanilino)-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-2-methylanilino]-N-(3-methoxyphenyl)acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methylanilino]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-17-9-6-7-14-21(17)24(29(26,27)20-12-4-3-5-13-20)16-22(25)23-18-10-8-11-19(15-18)28-2/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGGGCSAOJZQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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